Amino-PEG5-Amine

概述

描述

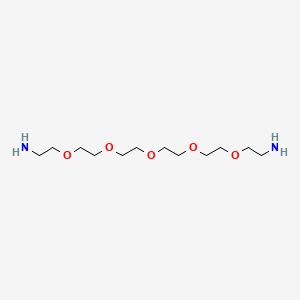

Amino-PEG5-Amine is an organic compound belonging to the class of dialkyl ethers. It is characterized by its molecular formula C12H28N2O5 and is known for its unique structure comprising multiple ether linkages and terminal amine groups .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG5-Amine typically involves the reaction of polyethylene glycol with amine derivatives under controlled conditions. One common method includes the reaction of hexaethylene glycol with ammonia or primary amines in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and crystallization to isolate the desired product .

化学反应分析

Types of Reactions

Amino-PEG5-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of simpler amines and alcohols.

Substitution: Formation of substituted amines and ethers.

科学研究应用

Amino-PEG5-Amine has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, surfactants, and as a stabilizer in various formulations.

作用机制

The mechanism of action of Amino-PEG5-Amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. It also interacts with glutamate racemase and kynureninase, affecting various metabolic pathways .

相似化合物的比较

Similar Compounds

Hexaethylene glycol: Similar in structure but lacks terminal amine groups.

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Contains azide groups instead of amine groups.

Polyethylene glycol derivatives: Varying chain lengths and functional groups.

Uniqueness

Amino-PEG5-Amine is unique due to its combination of multiple ether linkages and terminal amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

生物活性

Amino-PEG5-Amine is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique properties and applications, particularly in drug delivery systems and protein engineering. This compound is characterized by the presence of five ethylene glycol units and two amino groups, which enhance its solubility and biocompatibility.

Chemical Structure and Properties

This compound is often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The structure can be represented as follows:

This structure contributes to its hydrophilicity and increased solubility in aqueous environments, making it suitable for various biological applications.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

- Enhanced Solubility : The PEG moiety significantly improves the solubility of conjugated drugs or proteins in physiological conditions, which is critical for effective drug delivery .

- Reduced Immunogenicity : PEGylation, the process of attaching PEG chains to proteins or drugs, reduces their immunogenicity and prolongs their circulation time in the bloodstream. This characteristic is particularly beneficial for therapeutic proteins, allowing for less frequent dosing .

- Targeted Drug Delivery : this compound serves as a linker that can facilitate targeted delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs. These systems leverage the properties of PEG to enhance stability and target specificity .

1. PROTAC Development

A study highlighted the use of this compound in the development of PROTACs aimed at degrading specific oncogenic proteins. The incorporation of this linker allowed for improved efficacy in cellular assays, demonstrating a significant reduction in target protein levels with an IC₅₀ value that indicated potent activity .

2. Drug Delivery Systems

Research involving PEGylated liposomes containing this compound showed enhanced drug encapsulation efficiency and reduced clearance rates compared to non-PEGylated formulations. This led to improved therapeutic outcomes in animal models of cancer .

3. Stability Studies

Stability studies conducted on formulations containing this compound indicated that the compound contributes to maintaining the integrity of sensitive biomolecules under physiological conditions. For instance, PEGylated peptides displayed superior stability compared to their unmodified counterparts, with significant retention rates observed over extended periods .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other PEG derivatives:

| Compound | Solubility | Immunogenicity | Targeting Efficiency | IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | High | Low | High | 0.15 |

| PEG4-Amine | Moderate | Moderate | Moderate | 0.25 |

| Non-PEGylated Compound | Low | High | Low | 0.50 |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Amino-PEG5-Amine to ensure high yield and purity?

this compound synthesis typically involves stepwise PEGylation of amine precursors. Key steps include:

- Controlled reaction stoichiometry : Use molar ratios of 1:1.2 (amine:PEG derivative) to minimize di-adduct formation .

- Purification : Size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) to remove unreacted monomers. Purity can be validated via HPLC (>95% by area under the curve) .

- Quality control : Confirm terminal amine availability using TNBS assay or NMR (δ 2.7–3.1 ppm for -NH2 protons) .

Q. How should researchers characterize the structural integrity and molecular weight of this compound post-synthesis?

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (expected ~308 Da for PEG5 core + 2 amine groups).

- FT-IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C PEG backbone) confirm functional groups .

- NMR (¹H/¹³C) : Assign peaks for ethylene oxide units (δ 3.6–3.8 ppm) and terminal amines .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.

- Solvent : Lyophilize and reconstitute in anhydrous DMSO or chloroform to avoid hydrolysis.

- Monitoring : Regular pH checks (stable at 6.5–7.5) and SEC analysis every 3 months to detect degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a crosslinker in protein conjugation studies to minimize undesired aggregation?

- Variables to test :

- pH : Optimize between 7.5–8.5 (balances amine reactivity and protein stability).

- Molar ratio : Start with 5:1 (crosslinker:protein) and adjust based on SDS-PAGE analysis .

- Temperature : Conduct reactions at 4°C for heat-sensitive proteins.

- Analytical validation : Use SEC-MALS (multi-angle light scattering) to monitor aggregate formation and dynamic light scattering (DLS) for size distribution .

Q. What analytical approaches are recommended to resolve contradictory solubility data of this compound in different solvent systems reported across studies?

- Systematic testing :

| Solvent | Concentration (mg/mL) | Temperature (°C) | Method (e.g., turbidimetry) |

|---|---|---|---|

| Water | 50–100 | 25 | Light scattering at 600 nm |

| DMSO | >200 | 25 | Visual inspection |

- Contradiction analysis : Compare solvent polarity indices and PEG hydration dynamics. Use Hansen solubility parameters to rationalize discrepancies .

Q. In designing experiments to assess the biocompatibility of this compound conjugates, what control groups and validation methods are essential?

- Control groups :

- Free PEG5-amine (to isolate linker toxicity).

- Unconjugated protein (to assess conjugation-specific effects).

- Validation :

- In vitro: MTT assay for cytotoxicity (IC50 thresholds).

- In vivo: Histopathological analysis of clearance organs (liver, kidneys) .

Q. Methodological Frameworks for Data Interpretation

Q. How can the PICO framework be adapted to structure research questions about this compound’s application in drug delivery systems?

- Population (P) : Target biomolecule (e.g., siRNA, antibody).

- Intervention (I) : Conjugation with this compound.

- Comparison (C) : Alternative linkers (e.g., NHS-PEG4-Maleimide).

- Outcome (O) : Serum stability (% intact conjugate after 24h) .

Q. What strategies address reproducibility challenges in cross-study comparisons of this compound’s chelation properties?

- Standardized protocols : Document buffer composition (e.g., 10 mM HEPES, pH 7.4) and metal ion concentrations.

- Data reporting : Include raw ITC (isothermal titration calorimetry) thermograms and binding constants (Kd) with error margins .

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOPZYBJIJNBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575708 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-26-1 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。